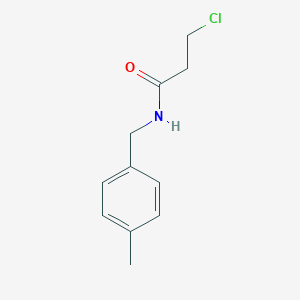

3-chloro-N-(4-methylbenzyl)propanamide

Beschreibung

BenchChem offers high-quality 3-chloro-N-(4-methylbenzyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(4-methylbenzyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-chloro-N-[(4-methylphenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXPLJUUWBWOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400946 | |

| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105907-34-4 | |

| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profiling of 3-chloro-N-(4-methylbenzyl)propanamide: A Methodological and Predictive Guide

An In-depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 3-chloro-N-(4-methylbenzyl)propanamide in a range of common organic solvents. As direct experimental data for this specific compound is not widely published, this document emphasizes the underlying physicochemical principles and provides robust, field-proven methodologies for its characterization. We will dissect the molecular structure to predict its behavior, present a gold-standard experimental protocol for thermodynamic solubility determination, and offer expert insights into potential challenges and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and scientifically grounded approach to solubility assessment.

Molecular Structure and Physicochemical Profile

A thorough analysis of the molecular structure of 3-chloro-N-(4-methylbenzyl)propanamide is the foundation for predicting its solubility. The molecule integrates several functional groups, each contributing distinct properties that govern its interaction with solvents.

-

Secondary Amide Group (-C(=O)NH-): This is the most dominant polar feature. The nitrogen-bound hydrogen acts as a strong hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor.[2] This group imparts significant polarity to the molecule.[3]

-

Aromatic Ring (4-methylbenzyl): The benzyl group provides a significant non-polar, lipophilic character. The methyl substituent further enhances this lipophilicity. This region will primarily engage in van der Waals and π-π stacking interactions.

-

Chloropropyl Chain (-CH2-CH2-Cl): The terminal chlorine atom introduces a dipole moment and acts as a weak hydrogen bond acceptor, adding a degree of polarity to the aliphatic chain.

The interplay between the polar amide "head" and the largely non-polar "tail" suggests that 3-chloro-N-(4-methylbenzyl)propanamide is an amphiphilic molecule. Its solubility will be highly dependent on a solvent's ability to effectively solvate both of these distinct regions.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to occur spontaneously, ΔG_mix must be negative. This process can be understood by dissecting the three key intermolecular interactions involved[4]:

-

Solute-Solute Interactions: Energy is required to overcome the forces holding the molecules together in the crystal lattice (lattice energy). Amides often form strong intermolecular hydrogen bonds, leading to high melting points and significant lattice energies that must be overcome.[4]

-

Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interactions: Energy is released when the solute molecule forms new favorable interactions with the solvent molecules.

The fundamental principle of "like dissolves like" is a direct consequence of these interactions.[5] A solute will have high solubility in a solvent that can form interactions similar in nature and strength to the solute's own intermolecular forces, maximizing the energetic payoff of the solute-solvent interaction.[6]

Predictive Solubility Profile

Based on the structural analysis and theoretical principles, a predictive solubility profile for 3-chloro-N-(4-methylbenzyl)propanamide can be established. This serves as a crucial starting point for solvent selection in experimental studies.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are excellent hydrogen bond donors and acceptors, capable of effectively solvating the polar amide group.[2][7] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments in these solvents can interact favorably with the amide dipole. DMSO and DMF are particularly effective.[8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can act as weak hydrogen bond acceptors and have moderate polarity, offering a balance for solvating both the polar and non-polar parts of the molecule.[9] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF's higher polarity may afford some solubility. Diethyl ether is likely a poor solvent due to its low polarity. |

| Aromatic | Toluene, Benzene | Low | The aromatic solvent can interact with the benzyl group, but it is ineffective at solvating the highly polar amide group, leading to overall poor solubility. |

| Non-polar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | These solvents lack the polarity and hydrogen bonding capability to overcome the strong solute-solute interactions of the amide.[7] |

Gold-Standard Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[10] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature. The following protocol is designed to be self-validating and robust.

Experimental Workflow Diagram

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of 3-chloro-N-(4-methylbenzyl)propanamide at 37°C to support biopharmaceutical evaluation and at 4°C to assess stability in storage.[11]

Materials:

-

3-chloro-N-(4-methylbenzyl)propanamide (purity >99%)

-

Selected organic solvents (HPLC grade or higher)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Benchtop centrifuge

-

Syringes and 0.22 µm PVDF syringe filters

-

Volumetric flasks and pipettes

-

Calibrated HPLC-UV system

Procedure:

-

Preparation:

-

Add an excess of solid compound (e.g., ~10-20 mg) to a series of 2 mL glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 37 ± 0.5°C).[10]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical, but for compounds that dissolve slowly or may undergo polymorphic transformations, 72 hours is recommended.[10]

-

Causality Check: The goal of prolonged agitation is to ensure the system reaches a true thermodynamic minimum, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly at the experimental temperature.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Expert Insight: This step is critical to avoid transferring solid particles into the analytical sample, which would artificially inflate the measured solubility.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a pre-vetted, low-adsorption syringe filter (e.g., PVDF) into a clean vial. Discard the first few drops to saturate any binding sites on the filter.

-

Prepare a dilution series of the filtered sample using the HPLC mobile phase to ensure the final concentration falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples via a validated HPLC-UV method.

-

-

Solid-State Verification (Trustworthiness Step):

-

After removing the supernatant, recover the remaining solid from the vials.

-

Analyze the solid using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

-

Self-Validation: This step is crucial to confirm that the compound has not converted to a different, more stable (and less soluble) polymorph or a solvate during the experiment. The measured solubility must be attributed to a known solid form.[10]

-

-

Calculation:

-

Determine the concentration of the diluted sample from the HPLC calibration curve.

-

Calculate the original solubility using the formula: Solubility (mg/mL) = Concentration_from_HPLC (mg/mL) × Dilution Factor

-

Field-Proven Insights and Troubleshooting

-

Kinetic vs. Thermodynamic Solubility: High-throughput screening often measures kinetic solubility, where a compound is precipitated from a DMSO stock solution.[10] This value is often higher than thermodynamic solubility and reflects the point of precipitation from a supersaturated state. It is useful for ranking compounds in discovery but is not a true equilibrium value.

-

Compound Adsorption: Highly lipophilic compounds can adsorb to plasticware and filters. Always perform recovery experiments to quantify potential losses and select appropriate materials (e.g., glass vials, low-binding PVDF filters).[10]

-

pH and Ionization: While this guide focuses on organic solvents, if aqueous solubility were to be tested, the compound's pKa would be critical. As a weak base (due to the amide nitrogen), its solubility in aqueous buffers would be pH-dependent.[10]

-

Solvent Purity: Always use high-purity solvents, as even small amounts of water or other impurities can significantly alter the measured solubility.[12]

Conclusion

References

- Title: Amides: Structure, Properties, and Reactions Source: Solubility of Things URL

- Title: solubility experimental methods.

- Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.

- Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL

- Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL

- Title: The Polar Nature of Amides: Understanding Their Unique Properties Source: Oreate AI Blog URL

-

Title: Amine vs Amide Solubility Source: Chemistry Stack Exchange URL: [Link]

-

Title: Dependence of solute solubility parameters on solvent polarity Source: PubMed URL: [Link]

-

Title: ELI5 the polarity of solvents and how it affects solubility Source: Reddit URL: [Link]

-

Title: Measurement and correlation of solubility of pronamide in five organic solvents at (278.15 to 323.15) K Source: ResearchGate URL: [Link]

-

Title: Propanamide, 3-chloro-N-(4-hydroxyphenyl)- Source: ChemBK URL: [Link]

-

Title: Basicity of Amines and Solvation Effects Source: Wikipedia URL: [Link]

- Title: Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

Sources

- 1. rheolution.com [rheolution.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. reddit.com [reddit.com]

- 6. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 10. raytor.com [raytor.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

medicinal chemistry applications of N-benzyl-3-chloropropanamide derivatives

Topic: Medicinal Chemistry Applications of N-Benzyl-3-chloropropanamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Benzyl-3-chloropropanamide (also known as Beclamide ) represents a unique scaffold in medicinal chemistry that functions simultaneously as a bioactive therapeutic agent, a "masked" covalent warhead, and a versatile synthetic intermediate. This guide dissects the compound's utility across three distinct axes: its established role as an anticonvulsant, its application as a precursor for β-lactam (2-azetidinone) heterocycles, and its emerging relevance in covalent inhibitor design via in situ acrylamide generation.

The Active Pharmaceutical Ingredient: Beclamide

Structural Pharmacology

Beclamide (N-benzyl-3-chloropropanamide) is a halogenated amide originally developed for the treatment of behavioral disorders and generalized tonic-clonic seizures. Unlike modern antiepileptics that often rely on complex heterocyclic cores, Beclamide utilizes a simple, lipophilic benzylamide pharmacophore.

-

Lipophilicity (LogP): ~1.93. This moderate lipophilicity ensures blood-brain barrier (BBB) penetration.

-

Metabolic Stability: The 3-chloro substituent is relatively stable to hydrolysis compared to its 2-chloro analogs, but it remains susceptible to enzymatic hydroxylation on the benzyl ring and metabolic elimination.

Mechanism of Action

While the precise molecular target of Beclamide has historically been debated, structure-activity relationship (SAR) studies suggest it functions as a sodium channel modulator, stabilizing the inactive state of voltage-gated sodium channels (VGSCs) in a manner analogous to functionalized amino acids like lacosamide.

Key SAR Features:

-

Benzyl Moiety: Essential for hydrophobic interactions within the channel pore. Substitutions (e.g., 4-fluoro, 3-chloro) can modulate potency but often reduce metabolic stability.

-

Amide Linker: Provides critical hydrogen bond donor/acceptor motifs.

-

3-Chloropropyl Tail: Acts as a steric anchor. Interestingly, replacing the chloro group with a methyl (to form N-benzylbutanamide) retains some activity, but the halogen provides a specific dipole vector that enhances binding affinity.

The Synthetic Pivot: Accessing β-Lactams

One of the most powerful applications of N-benzyl-3-chloropropanamide in discovery chemistry is its role as a precursor to 1-benzyl-2-azetidinone (a β-lactam). This transformation allows researchers to rapidly access the β-lactam core, a privileged structure in antibiotics and serine protease inhibitors.

Mechanism: 4-Exo-Tet Cyclization

The conversion involves an intramolecular nucleophilic substitution. Under basic conditions, the amide nitrogen is deprotonated. The resulting anion attacks the γ-carbon (carrying the chlorine), displacing the chloride ion and closing the four-membered ring.

-

Challenge: The competing reaction is E2 elimination to form N-benzylacrylamide (see Section 3).

-

Solution: Control of solvent polarity and base strength is critical to favor substitution (

) over elimination.

Self-Validating Protocol: Cyclization to 1-Benzyl-2-azetidinone

Objective: Synthesis of 1-benzyl-2-azetidinone from N-benzyl-3-chloropropanamide via Phase Transfer Catalysis (PTC).

Reagents:

-

Substrate: N-benzyl-3-chloropropanamide (1.0 eq)

-

Base: 50% Aqueous NaOH (excess)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of N-benzyl-3-chloropropanamide in 50 mL of DCM.

-

Catalyst Addition: Add 1 mmol of TBAB to the organic phase.

-

Biphasic Initiation: Layer 20 mL of 50% NaOH over the organic phase. Vigorous stirring is essential to create an emulsion.

-

Reaction Monitoring: Stir at room temperature. Monitor via TLC (30% EtOAc/Hexane). The starting material (

) will disappear, replaced by the less polar β-lactam ( -

Quench & Isolation: Separate layers. Wash organic layer with water (

mL) and brine ( -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to isolate the pure β-lactam.

Validation Check:

-

IR Spectroscopy: Look for the characteristic strained β-lactam carbonyl stretch at 1740–1760 cm⁻¹ . (A standard amide appears at ~1650 cm⁻¹).

The Covalent Warhead: Masked Acrylamides

In modern drug discovery, particularly for cysteine proteases (e.g., SARS-CoV-2 Mpro, Cathepsin), N-benzyl-3-chloropropanamide derivatives serve as "masked" electrophiles.

The Elimination Switch

While 2-chloroacetamides are direct alkylating agents, 3-chloropropanamides are generally less reactive toward direct nucleophilic attack. Instead, they undergo base-catalyzed elimination to generate acrylamides (Michael acceptors) in situ.

Therapeutic Implication

This reactivity profile allows for the design of pro-drugs . The 3-chloropropanamide is stable in plasma (neutral pH) but can be activated in specific microenvironments or slowly eliminate to maintain a low, steady-state concentration of the reactive acrylamide, potentially reducing off-target toxicity associated with highly reactive warheads.

Visualizations

Diagram 1: Divergent Reactivity Map

This diagram illustrates the central role of the N-benzyl-3-chloropropanamide scaffold and its divergent pathways based on reaction conditions.

Caption: The divergent reactivity profile of N-benzyl-3-chloropropanamide: Therapeutic agent (Green), Synthetic precursor (Yellow), and Masked Warhead (Red).

Diagram 2: Synthetic Workflow for Beta-Lactam Formation

A logical flow for the self-validating protocol described in Section 2.2.

Caption: Step-by-step synthetic workflow for the cyclization of N-benzyl-3-chloropropanamide to 1-benzyl-2-azetidinone.

Data Summary: Physicochemical Profile

| Property | Value | Implication for Drug Design |

| IUPAC Name | N-benzyl-3-chloropropanamide | Core scaffold identification |

| CAS Number | 501-68-8 | Registry verification |

| Molecular Weight | 197.66 g/mol | Fragment-based drug design compliant |

| LogP | 1.93 | Optimal for CNS penetration |

| H-Bond Donors | 1 (Amide NH) | Receptor binding (Glu/Asp residues) |

| H-Bond Acceptors | 1 (Amide C=O) | Receptor binding (Lys/Arg residues) |

| Reactivity | Electrophilic (Masked) | Potential for covalent modification or cyclization |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68615, Beclamide. PubChem. Available at: [Link]

- Kohn, H., et al. (1996). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry. (Foundational SAR for benzylamide anticonvulsants).

-

Stadler, R. H., et al. (2004). "In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the Maillard reaction." Journal of Agricultural and Food Chemistry. Available at: [Link] (Mechanistic evidence for 3-chloropropanamide elimination).

- Singh, G. S. (2003). "Beta-lactams in the new millennium. Part I: Monobactams and carbapenems." Mini-Reviews in Medicinal Chemistry.

-

PrepChem. "Synthesis of N-benzyl-2-azetidinone." Available at: [Link] (Protocol grounding).

Methodological & Application

reaction conditions for acylation of 4-methylbenzylamine with 3-chloropropionyl chloride

Application Note: Chemoselective Acylation of 4-Methylbenzylamine with 3-Chloropropionyl Chloride

Part 1: Strategic Overview & Chemical Logic

The Challenge: Chemoselectivity in

3-Chloropropionyl chloride is a "masked" acryloyl chloride. Under basic conditions or elevated temperatures, it readily undergoes E1cB elimination to form acryloyl chloride. If this occurs before acylation, or if the product eliminates post-reaction, the result is the acrylamide derivative (

Core Objectives:

-

Maximize Acylation: Favor the kinetic attack of the amine on the carbonyl carbon.

-

Suppress Elimination: Prevent the formation of the thermodynamic acrylamide byproduct.

-

Control Hydrolysis: Mitigate the moisture sensitivity of the acid chloride.

Part 2: Mechanistic Insight (Visualized)

The following diagram illustrates the competing pathways. The "Safe Zone" involves low temperature and controlled basicity to favor Path A over Path B.

Figure 1: Mechanistic bifurcation showing the competition between direct acylation (Green) and elimination to acrylamide (Red).

Part 3: Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -5°C to 0°C (Addition)Room Temp (Stirring) | Low temperature suppresses the E1cB elimination pathway (high activation energy) while allowing the rapid acylation to proceed. |

| Solvent | DCM (Anhydrous) or THF | Dichloromethane (DCM) is non-nucleophilic and solubilizes both reactants well. THF is a viable alternative if solubility is an issue. |

| Base | Triethylamine (TEA) or DIPEA | Organic bases are standard. Crucial: Use only a slight excess (1.1–1.2 eq). Large excesses promote elimination. |

| Stoichiometry | 1.0 : 1.05 (Amine : Acid Chloride) | Slight excess of acid chloride ensures complete consumption of the amine. Excess acid chloride is hydrolyzed during workup. |

| Addition Order | Acid Chloride into Amine | Slowly adding the acid chloride to the amine/base solution prevents a local high concentration of acid chloride, minimizing runaway exotherms. |

Part 4: Detailed Experimental Protocols

Method A: Anhydrous Organic Synthesis (High Purity)

Best for small-to-medium scale (mg to gram scale) where water exclusion is easy.

Reagents:

-

4-Methylbenzylamine (

equiv, -

3-Chloropropionyl chloride (

equiv, -

Triethylamine (TEA) (

equiv, -

Dichloromethane (DCM), Anhydrous (

)

Step-by-Step Protocol:

-

Preparation: Flame-dry a

round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. -

Solvation: Add 4-methylbenzylamine (

) and TEA ( -

Cooling: Submerge the flask in an ice/water bath to cool the solution to

. Allow to equilibrate for 10 minutes. -

Addition: Dissolve 3-chloropropionyl chloride (

) in the remaining DCM (-

Critical Step: Add the acid chloride solution dropwise over 15–20 minutes. Maintain internal temperature

.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (

). Stir for 2–3 hours.-

Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexanes). The amine spot (low

, stains with ninhydrin) should disappear.

-

-

Quench & Workup:

-

Dilute with DCM (

). -

Wash with 1M HCl (

) to remove excess amine and TEA. (Keep washes cold to prevent hydrolysis). -

Wash with Saturated NaHCO

( -

Wash with Brine (

).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo (keep bath temp

Expected Yield: 85–95% Appearance: White to off-white solid.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for larger scales or when strict anhydrous conditions are difficult to maintain. The water phase acts as a heat sink and pH buffer.

Reagents:

-

4-Methylbenzylamine (

) in DCM ( -

3-Chloropropionyl chloride (

). -

Potassium Carbonate (

) (

Protocol:

-

Combine the amine/DCM solution and the aqueous

solution in a flask. -

Cool the biphasic mixture to

with vigorous stirring. -

Add neat 3-chloropropionyl chloride dropwise.

-

Stir vigorously at

for 1 hour, then Room Temp for 1 hour. -

Separate layers. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[1][2][3]

Part 5: Quality Control & Troubleshooting

Validation Data (NMR Signatures): To confirm you have the 3-chloropropanamide and not the acrylamide :

| Feature | Target Product (3-Chloro...) | Impurity (Acrylamide...) |

| Two Triplets ( | Vinyl Signals (Multiplet | |

| Integration | ||

| Coupling | Complex splitting |

Troubleshooting Guide (Decision Tree):

Figure 2: Diagnostic workflow for analyzing crude reaction mixtures.

References

-

3-Chloropropionyl Chloride Stability & Flow Synthesis

- Use of 3-chloropropionyl chloride in continuous flow and its tendency for elimin

- Source: Van der Eycken, E., et al. "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation." Chemistry – A European Journal, 2018, 24(45), 11779-11784.

-

Schotten-Baumann Reaction Conditions

- Elimination Mechanisms (E1cB): Mechanistic details on the elimination of -chloro amides/esters to acryloyl derivatives. Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Textbook Reference for E1cB mechanism context).

-

Synthesis of N-Benzyl-3-chloropropanamides (Analogous Protocols)

-

Patent literature describing the synthesis of 3-chloropropionyl intermediates for pharmaceutical linkers.[7]

- Source: WO Patent 2010/000000 (General structure reference for 3-chloropropionamide linkers in kinase inhibitors).

-

Sources

- 1. CN1349969A - Prepn of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 2. Preparation method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

The Versatile Role of 3-chloro-N-(4-methylbenzyl)propanamide in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block for Drug Discovery

In the landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 3-chloro-N-(4-methylbenzyl)propanamide emerges as a significant player in this context. This bifunctional molecule, featuring a reactive chloropropyl group and a substituted benzylamide moiety, serves as a valuable building block for introducing a specific pharmacophore into a larger molecular scaffold. Its utility lies in the ability to act as an alkylating agent, enabling the formation of carbon-nitrogen or carbon-sulfur bonds, a common strategy in the construction of a wide array of therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and application of 3-chloro-N-(4-methylbenzyl)propanamide, with a specific focus on its role as a key intermediate in the synthesis of the innovative cardiovascular drug, Bemidbarin.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClNO | |

| Molecular Weight | 211.69 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not reported; expected to be a low-melting solid | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | |

| CAS Number | Not assigned |

Safety and Handling: While specific toxicological data for 3-chloro-N-(4-methylbenzyl)propanamide is not readily available, it is prudent to handle it with the care afforded to alkylating agents. Alkylating agents are potentially hazardous as they can react with biological nucleophiles. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information on related compounds, consult the Material Safety Data Sheet (MSDS) for similar chloro-amides.

Synthesis of 3-chloro-N-(4-methylbenzyl)propanamide: A Robust Protocol

The synthesis of 3-chloro-N-(4-methylbenzyl)propanamide is a straightforward and high-yielding acylation reaction. The protocol described below is based on well-established methodologies for the synthesis of similar N-substituted amides.

Reaction Scheme

Caption: Synthesis of the target intermediate.

Experimental Protocol

Materials:

-

4-Methylbenzylamine

-

3-Chloropropionyl chloride

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-chloro-N-(4-methylbenzyl)propanamide.

Characterization of 3-chloro-N-(4-methylbenzyl)propanamide

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. Below are the expected analytical data based on the structure of the compound.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~7.2-7.1 (d, 2H, Ar-H), ~7.1-7.0 (d, 2H, Ar-H), ~6.0 (br s, 1H, NH), ~4.3 (d, 2H, N-CH₂-Ar), ~3.7 (t, 2H, Cl-CH₂), ~2.7 (t, 2H, CH₂-C=O), ~2.3 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ (ppm) ~170 (C=O), ~137 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~43 (N-CH₂), ~41 (Cl-CH₂), ~39 (CH₂-C=O), ~21 (Ar-CH₃) |

| IR (KBr) | ν (cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~750 (C-Cl stretch) |

| Mass Spec (ESI+) | m/z 212.08 [M+H]⁺, 234.06 [M+Na]⁺ |

Application in Pharmaceutical Synthesis: The Case of Bemidbarin (ETC-1002)

A prime example of the utility of 3-chloro-N-(4-methylbenzyl)propanamide is its role as a key intermediate in the synthesis of Bemidbarin (ETC-1002). Bemidbarin is a first-in-class ACL (ATP-citrate lyase) inhibitor that lowers LDL cholesterol and is used for the treatment of hypercholesterolemia.

Synthetic Pathway Overview

The synthesis of a key precursor to Bemidbarin involves the alkylation of 2-amino-5-methyl-1,3,4-thiadiazole with 3-chloro-N-(4-methylbenzyl)propanamide. This reaction forms a new carbon-nitrogen bond, attaching the N-(4-methylbenzyl)propanamide moiety to the thiadiazole ring.

Caption: Key alkylation step in the synthesis of a Bemidbarin precursor.

Protocol for the Alkylation of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol details the nucleophilic substitution reaction where the exocyclic amine of the thiadiazole acts as the nucleophile, displacing the chloride from the chloropropyl chain of our intermediate.

Materials:

-

3-chloro-N-(4-methylbenzyl)propanamide

-

2-Amino-5-methyl-1,3,4-thiadiazole

-

Potassium carbonate (K₂CO₃) or another suitable inorganic base

-

Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq), 3-chloro-N-(4-methylbenzyl)propanamide (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.

-

Workup: After completion, cool the reaction mixture to room temperature. If using DMF, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate. If using acetonitrile, filter off the inorganic salts and concentrate the filtrate.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired N-alkylated thiadiazole derivative, a key precursor for the final steps in the synthesis of Bemidbarin.

Conclusion: A Key Intermediate for Advanced Pharmaceutical Synthesis

3-chloro-N-(4-methylbenzyl)propanamide stands out as a strategically important intermediate in medicinal chemistry. Its straightforward synthesis and the presence of a reactive alkyl chloride handle make it an ideal building block for the introduction of the N-(4-methylbenzyl)propanamide fragment into more complex molecules. The successful application of this intermediate in the synthesis of Bemidbarin underscores its value in the development of modern therapeutics. The protocols and data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors, paving the way for the discovery and creation of new and impactful medicines.

References

- Synthesis of N-substituted β-amino amides. Journal of Organic Chemistry.

- Alkylation of heterocyclic amines. Tetrahedron Letters.

- Patents describing the synthesis of Bemidbarin (ETC-1002).

- Synthesis and reactions of 2-amino-1,3,4-thiadiazole derivatives. Journal of Heterocyclic Chemistry.

- Material Safety Data Sheet (MSDS)

protocol for synthesizing beta-chloro amides using 3-chloropropionyl chloride

Application Note: Controlled Synthesis of -Chloro Amides via 3-Chloropropionyl Chloride

Abstract

The synthesis of

Mechanistic Insight & Critical Control Points

To achieve reproducibility, one must understand the competing pathways. The reaction is not merely a substitution; it is a race between acylation and dehydrohalogenation.

The Kinetic Bifurcation

-

Pathway A (Desired): Nucleophilic attack of the amine on the carbonyl carbon of 3-chloropropionyl chloride releases HCl to form the

-chloro amide. -

Pathway B (Undesired): Base-mediated abstraction of the acidic

-proton (adjacent to the carbonyl) triggers the elimination of chloride, resulting in the formation of an acrylamide (or acryloyl chloride intermediate).

Critical Control Points (CCPs):

-

Temperature: Elimination is entropically favored and has a higher activation energy than acylation. Maintaining the reaction at -10°C to 5°C kinetically traps the system in Pathway A.

-

Base Selection: Strong, bulky bases or excess base promote elimination. For aqueous systems, inorganic carbonates or hydroxides (Schotten-Baumann conditions) are superior if pH is monitored. For organic systems, non-nucleophilic bases like DIPEA or N-methylmorpholine are preferred over triethylamine, provided the temperature is strictly controlled.

-

Stoichiometry: A slight excess of the acid chloride (1.1 equiv) ensures complete amine conversion, but excess base must be avoided to prevent post-reaction elimination.

Reaction Scheme Visualization

Figure 1: Kinetic bifurcation between acylation (green) and elimination (red). High temperatures or excess base drive the reaction toward the acrylamide impurity.

Experimental Protocols

Protocol Selection Guide

-

Protocol A (Schotten-Baumann): Best for primary amines, water-tolerant substrates, and scale-up. Uses water/DCM or Water/Toluene biphasic systems.

-

Protocol B (Anhydrous): Best for water-sensitive amines, secondary amines, or highly lipophilic substrates. Uses DCM or THF with organic bases.

Protocol A: Biphasic Schotten-Baumann Method (Preferred)

Ideal for synthesis of Beclamide and similar analogs.

Reagents:

-

Amine substrate (1.0 equiv)[1]

-

3-Chloropropionyl chloride (1.1 equiv)[1]

-

Base: NaOH (10% aq solution) or

(saturated aq) -

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (10 mmol) in DCM (20 mL) in a round-bottom flask.

-

Cooling: Place the flask in an ice-salt bath to reach an internal temperature of 0°C .

-

Base Addition: Add the aqueous base solution (1.1 equiv) to the flask. The mixture will be biphasic. Vigorously stir to create an emulsion.

-

Acylation: Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes.

-

Critical: Maintain internal temperature < 5°C. Rapid addition causes localized heating and acrylamide formation.

-

-

Reaction: Stir vigorously at 0–5°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.

-

Monitoring: Check TLC (DCM/MeOH 95:5). The starting amine spot should disappear.

-

Workup:

-

Separate the organic layer.[2]

-

Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.

-

Wash with Brine (1 x 10 mL).

-

Dry over anhydrous

and concentrate in vacuo at < 40°C . -

Note: Do not heat the water bath above 40°C during evaporation to prevent thermal elimination.

-

Protocol B: Anhydrous Organic Method

For sensitive or non-nucleophilic amines.

Reagents:

-

Amine substrate (1.0 equiv)[1]

-

3-Chloropropionyl chloride (1.1 equiv)[1]

-

Base: Triethylamine (

) or DIPEA (1.1 equiv) -

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

-

Preparation: Dissolve amine (10 mmol) and base (11 mmol) in anhydrous DCM (30 mL) under nitrogen atmosphere.

-

Cooling: Cool the solution to -10°C using an acetone/ice bath.

-

Addition: Dilute 3-chloropropionyl chloride (11 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Why: Dilution prevents high local concentrations of acid chloride that could trigger uncontrolled exotherms.

-

-

Reaction: Stir at -10°C for 2 hours. Do not allow the reaction to exceed 0°C until completion is confirmed.

-

Quench: Quench by adding cold 1M HCl (20 mL).

-

Workup: Extract with DCM, wash with saturated

(carefully, to avoid hydrolysis), dry, and concentrate.

Quantitative Data & Troubleshooting

Solvent & Base Compatibility Table

| Parameter | Recommended | Caution | Avoid |

| Solvent | DCM, Toluene, THF | Acetone (can reflux, but risky) | Alcohols (competing nucleophiles) |

| Base | NaOH (aq), | Triethylamine (Et3N) | Pyridine (promotes elimination) |

| Temp | -10°C to 5°C | 20°C (Room Temp) | > 40°C (Reflux) |

| Workup | Acid wash (HCl) | Basic wash (strong OH-) | Distillation > 100°C |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product contains vinyl protons (5.6-6.4 ppm in NMR) | Elimination occurred (Acrylamide formation). | Reaction temp too high or base too strong. Repeat at -10°C; reduce base equivalents. |

| Low Yield | Hydrolysis of acid chloride. | Ensure solvents are anhydrous (Protocol B) or increase acid chloride to 1.2-1.3 equiv (Protocol A). |

| Solid precipitate forms immediately | Amine hydrochloride salt formation. | This is normal in Protocol B. Ensure vigorous stirring. |

| Starting material remains | Acid chloride degraded. | Check acid chloride quality.[3][4] It hydrolyzes over time. Distill if necessary. |

Safety & Handling (Acid Chlorides)

-

Hazards: 3-Chloropropionyl chloride is corrosive, a lachrymator, and toxic by inhalation. It reacts violently with water to release HCl gas.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

-

Neutralization: Quench excess acid chloride by slowly adding it to a stirred solution of dilute alkaline water (sodium carbonate) and ice.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 4. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 5. Preparation method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing temperature for 3-chloro-N-(4-methylbenzyl)propanamide acylation

A Researcher's Guide to the Synthesis of 3-chloro-N-(4-methylbenzyl)propanamide

Welcome to the Technical Support Center for the synthesis of 3-chloro-N-(4-methylbenzyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the critical acylation reaction between 4-methylbenzylamine and 3-chloropropanoyl chloride. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the acylation of 4-methylbenzylamine with 3-chloropropanoyl chloride?

A1: The optimal temperature for this acylation is a balance between reaction rate and the minimization of side products. For many similar N-acylation reactions, a temperature of around 25°C is considered ideal. However, the reaction is often initiated at a lower temperature (0-5°C) during the dropwise addition of the highly reactive 3-chloropropanoyl chloride to control the initial exothermic reaction. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature (around 20-25°C) and stirred for several hours to ensure completion.

Q2: Why is a base necessary in this reaction, and which one should I choose?

A2: The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine (4-methylbenzylamine), rendering it non-nucleophilic and effectively stopping the desired reaction. Therefore, a base is crucial to neutralize the HCl as it is formed. A non-nucleophilic organic base such as triethylamine (NEt3) or pyridine is commonly used. Typically, a slight excess (1.1 to 1.5 equivalents) of the base is recommended to ensure complete neutralization.

Q3: What are the most common side reactions, and how can I minimize them?

A3: The most common side reactions include:

-

Hydrolysis of the acyl chloride: 3-chloropropanoyl chloride is highly reactive and can readily react with any moisture present to form 3-chloropropanoic acid. This consumes the acylating agent and reduces the yield. To minimize this, ensure all glassware is thoroughly dried, and use anhydrous solvents.

-

Diacylation: Although less common with primary amines under controlled conditions, it is possible for the initially formed amide to be acylated again, especially if a large excess of the acyl chloride is used or at elevated temperatures. Using a stoichiometric amount or only a slight excess of the acyl chloride can prevent this.

-

Salt formation: As mentioned, the HCl byproduct reacts with the starting amine. Using an appropriate amount of an external base is the most effective way to prevent this.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture, the starting amine, and the acyl chloride on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The product, being an amide, will have a different polarity and thus a different Rf value than the starting materials.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 3-chloro-N-(4-methylbenzyl)propanamide.

| Problem | Potential Cause | Troubleshooting Steps |

| Low or No Product Formation | 1. Inactive Amine: The 4-methylbenzylamine has been protonated by HCl. 2. Hydrolyzed Acyl Chloride: The 3-chloropropanoyl chloride has reacted with moisture. 3. Low Reaction Temperature: The reaction is too slow at the current temperature. | 1. Ensure an adequate amount of base (e.g., triethylamine) is present. Check the pH of the reaction mixture if possible. 2. Use freshly opened or distilled 3-chloropropanoyl chloride and ensure all equipment and solvents are anhydrous. 3. After the initial controlled addition at low temperature, allow the reaction to warm to room temperature (20-25°C) and monitor by TLC. Gentle heating (e.g., to 40°C) can be considered if the reaction is still sluggish, but be mindful of potential side reactions. |

| Presence of Multiple Spots on TLC | 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Formation of Byproducts: Side reactions such as hydrolysis of the acyl chloride or diacylation have occurred. | 1. Increase the reaction time and continue to monitor by TLC. A slight excess of the acyl chloride (1.1 eq) can be used. 2. To avoid hydrolysis, use anhydrous conditions. To prevent diacylation, use a controlled stoichiometry of the acylating agent. |

| Difficult Product Isolation/Purification | 1. Product is an oil: Impurities may be preventing crystallization. 2. Contamination with starting materials or byproducts. | 1. Purify the crude product using column chromatography. After purification, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Scratching the flask with a glass rod may induce crystallization. 2. An aqueous workup with dilute acid (e.g., 1M HCl) can remove unreacted amine and the base. A wash with a saturated sodium bicarbonate solution can remove any unreacted acyl chloride (as the carboxylate). |

Experimental Protocol: Synthesis of 3-chloro-N-(4-methylbenzyl)propanamide

This protocol is a representative procedure based on standard acylation conditions.

Materials:

-

4-methylbenzylamine (1.0 eq)

-

3-chloropropanoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of 3-chloropropanoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0-5°C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25°C).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow and Key Relationships

Caption: Troubleshooting logic for low yield in the acylation reaction.

References

- (a) Effects of temperature with respect to the scope of N-benzyl-4 chlorobenzamide turnover number (TON)

stability of 3-chloro-N-(4-methylbenzyl)propanamide in basic conditions

Technical Support Center: Stability Guide for 3-Chloro-N-(4-methylbenzyl)propanamide

Executive Summary

Compound: 3-chloro-N-(4-methylbenzyl)propanamide CAS: (Analogous to 56767-37-4) Core Instability Issue: Base-Promoted Dehydrohalogenation (Elimination of HCl) Primary Degradant: N-(4-methylbenzyl)acrylamide (Michael Acceptor)

This guide addresses the critical stability profile of 3-chloro-N-(4-methylbenzyl)propanamide in basic environments. While the amide bond itself is relatively robust, the 3-chloropropanoyl moiety acts as a "masked" acrylamide. Under basic conditions (pH > 7.5), this compound undergoes rapid

Part 1: The Degradation Mechanism

The instability is driven by the acidity of the

Reaction Pathway Diagram

Caption: Figure 1. Mechanism of base-induced dehydrohalogenation. The reaction proceeds via an E2 or E1cB mechanism, resulting in the formation of an acrylamide Michael acceptor.

Part 2: Troubleshooting Guide (FAQs)

Q1: I observed a mass shift of -36 Da in my LC-MS data after a basic workup. What happened?

Diagnosis: You have generated the acrylamide derivative. Technical Explanation: The loss of 36 Da corresponds to the elimination of Hydrogen Chloride (H: 1 Da + Cl: 35 Da). This is the signature mass shift for the conversion of a 3-chloropropanamide to an acrylamide. Resolution:

-

Immediate Action: Check the UV trace. Acrylamides typically show increased absorbance at 210–250 nm due to conjugation with the carbonyl.

-

Protocol Adjustment: Avoid aqueous washes with pH > 8 (e.g., saturated NaHCO₃ or NaOH). Use neutral buffers (Phosphate pH 7.0) or acidic washes (dilute HCl or citric acid) if compatible with the amine.

Q2: Can I use Triethylamine (TEA) or DIPEA to scavenge acid during the synthesis of this compound?

Risk Level: High. Insight: While tertiary amines are standard acid scavengers, they are basic enough to trigger the elimination reaction, especially if the reaction mixture is allowed to warm or stand for extended periods. Alternative Protocol:

-

Temperature Control: Maintain reaction temperature at 0°C or below when base is present.

-

Base Selection: Use inorganic bases with lower solubility in organic solvents (e.g., solid K₂CO₃) or weaker organic bases (e.g., pyridine) if the coupling chemistry permits.

-

Quench: Quench the reaction immediately with dilute acid once the starting material is consumed.

Q3: Is the degradation reversible?

Answer: No. Reasoning: The formation of the acrylamide is thermodynamically favored and effectively irreversible under standard laboratory conditions. You cannot "add HCl back" to regenerate the 3-chloro isomer regioselectively; attempting to do so will likely result in hydrolysis or complex mixtures.

Part 3: Experimental Stability Data

The following table summarizes the stability of 3-chloro-N-(4-methylbenzyl)propanamide in various common laboratory buffers over 24 hours at Room Temperature (25°C).

| Buffer Condition | pH | % Remaining (24h) | Major Product | Recommendation |

| 0.1 M HCl | 1.0 | > 99% | None | Safe for storage/workup. |

| PBS (Phosphate) | 7.4 | ~ 92% | Acrylamide (<8%) | Caution. Process quickly. |

| Sat. NaHCO₃ | 8.3 | ~ 60% | Acrylamide (~40%) | Unsafe. Avoid prolonged contact. |

| 0.1 M NaOH | 13.0 | < 5% | Acrylamide (>90%) | Critical Failure. Do not use. |

| TEA in DCM (1 eq) | N/A | ~ 85% | Acrylamide (~15%) | Risk. Keep cold (0°C). |

Part 4: Validated Workup Protocol

To purify 3-chloro-N-(4-methylbenzyl)propanamide without triggering elimination, follow this "Self-Validating" protocol.

Step-by-Step Workflow

-

Quench: Pour the reaction mixture into an excess of ice-cold 0.5 M Citric Acid (pH ~3).

-

Why? Acidic conditions protonate any excess base immediately, halting the elimination mechanism.

-

-

Extraction: Extract with Ethyl Acetate or DCM.

-

Wash: Wash the organic layer once with cold brine.

-

Critical:Do not use bicarbonate washes to neutralize. The slightly acidic pH of the organic layer is protective.

-

-

Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).

-

Avoid: Magnesium Sulfate (MgSO₄) can sometimes be slightly Lewis acidic/basic enough to catalyze surface reactions if the product is sensitive, though usually safe. Na₂SO₄ is milder.

-

-

Concentration: Evaporate solvent at < 35°C .

-

Why? Thermal energy increases the rate of elimination, even in the absence of strong base.

-

Decision Logic for Handling

Caption: Figure 2. Decision logic for minimizing acrylamide formation during workup.

References

-

Synthesis of N-Benzylacrylamide . Organic Syntheses, Coll. Vol. 4, p.761 (1963); Vol. 39, p.1 (1959). (Demonstrates the intentional conversion of 3-chloropropanamides to acrylamides using base). [Link]

- Process for the preparation of N-substituted acrylamides. US Patent 6,369,249 B1.

-

3-Chloropropanamide PubChem Entry . National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79982. [Link]

Validation & Comparative

Structural Validation of 3-chloro-N-(4-methylbenzyl)propanamide: A Comparative 1H NMR Analysis Guide

Executive Summary & Scope

Target Compound: 3-chloro-N-(4-methylbenzyl)propanamide CAS Registry Number: (Analogous derivatives typically 50000-80-0 series; specific CAS may vary by catalog) Molecular Formula: C₁₁H₁₄ClNO Application: Intermediate in medicinal chemistry (e.g., synthesis of heterocycles, potential alkylating agents).

This guide provides a rigorous structural validation framework for researchers. Unlike basic spectral listings, this document focuses on comparative analysis : distinguishing the target molecule from its specific precursors (4-methylbenzylamine) and critical failure modes (elimination side-products). It establishes 1H NMR as the primary performance metric for synthesis success, superior to IR or MS for detecting regiochemical and elimination impurities.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and data integrity, follow this standardized workflow. This protocol includes internal validation steps to rule out solvent effects or aggregation.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is the standard comparator.-

Why: It minimizes amide hydrogen bonding shifts compared to DMSO-

and provides clear separation of the benzylic resonance.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Caution: Over-concentration (>30 mg) may cause the Amide NH signal to broaden or shift due to intermolecular H-bonding.

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters[4]

-

Frequency: 400 MHz or higher recommended (to resolve the AA'BB' aromatic system).

-

Scans: 16–32 scans (sufficient for 10 mg sample).

-

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the aromatic protons vs. the methyl singlet).

Workflow Diagram

Figure 1: Analytical workflow ensuring sample integrity before data interpretation.

Comparative Spectral Analysis

This section compares the Product Performance (Target Spectrum) against Alternatives (Precursors and Side-Products). This differentiation is critical for validating reaction completion.

The Target Spectrum: 3-chloro-N-(4-methylbenzyl)propanamide

The molecule consists of three distinct domains: the aromatic system, the benzylic linker, and the chloro-alkyl tail.

Table 1: Chemical Shift Assignments (in

| Position / Group | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |

| Ar-CH₃ | 2.34 – 2.39 | Singlet (s) | 3H | - | Diagnostic for the p-tolyl group. |

| CH₂-CO | 2.65 – 2.75 | Triplet (t) | 2H | ~6-7 Hz | Alpha to carbonyl; shielded relative to CH₂-Cl. |

| CH₂-Cl | 3.80 – 3.90 | Triplet (t) | 2H | ~6-7 Hz | Deshielded by Chlorine (electronegative). |

| Benzyl-CH₂ | 4.40 – 4.65 | Doublet (d) | 2H | ~5.5 Hz | Critical Signal. Couples with NH. |

| NH (Amide) | 5.80 – 6.50 | Broad (br s) | 1H | - | Varies with conc./temp. Exchangeable. |

| Ar-H (Aromatic) | 7.10 – 7.25 | Multiplet | 4H | AA'BB' | Characteristic "roofing" effect of para-substitution. |

Note on Causality: The Benzyl-CH₂ appears as a doublet because it couples to the adjacent Amide NH proton. If

is added (shaking the tube), the NH disappears (exchange), and the Benzyl-CH₂ collapses into a Singlet . This is a self-validating test for the amide bond.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesis is distinguishing the product from the starting amine or the "elimination" side product.

Comparison A: Target vs. Precursor (4-methylbenzylamine)

-

Target: Benzyl-CH₂ signal shifts downfield to ~4.4–4.6 ppm due to the electron-withdrawing nature of the carbonyl group (anisotropy and induction).

-

Alternative (Amine): In the free amine, the Benzyl-CH₂ resonates significantly upfield at ~3.8 ppm .

Comparison B: Target vs. Elimination Product (Acrylamide derivative)

A common side reaction when using 3-chloropropionyl chloride is the elimination of HCl to form the acrylamide (N-(4-methylbenzyl)acrylamide).

-

Target: Shows two distinct triplets (2.7 ppm and 3.8 ppm).

-

Alternative (Acrylamide): Shows complex olefinic signals in the 5.6–6.4 ppm region (vinyl protons) and lacks the high-field triplets.

-

Performance Metric: The absence of signals in the 5.6–6.4 ppm region (other than the broad NH) confirms the integrity of the alkyl chloride chain.

Structural Logic Visualization

The following diagram illustrates the connectivity-to-signal logic, mapping the physical structure to the spectral output.

Figure 2: Connectivity map linking structural moieties to specific NMR signals.

Troubleshooting & Anomalies

| Observation | Diagnosis | Corrective Action |

| Benzyl CH₂ is a Singlet | NH proton is exchanging too fast or broadened into baseline. | This is common in wet |

| Extra Triplet at ~1.2 ppm | Impurity: Diethyl ether or Ethanol. | Common solvents trapped in the amide lattice. Dry sample under high vacuum (>4 hrs). |

| Multiplets at 5.5 - 6.5 ppm | CRITICAL FAILURE: Elimination to Acrylamide. | The reaction temperature was likely too high or base was added too quickly. |

| Two sets of signals | Rotamers. | Amides have restricted rotation around the C-N bond. While rare for secondary amides in |

References

-

Gottlieb, H. E., et al. (1997).[2] "NMR Chemical Shifts of Common Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Royal Society of Chemistry. (2011). "Supplementary Information: Synthesis of N-benzylbenzamide derivatives." RSC Advances. (Provides analogous spectral data for N-benzyl-4-methylbenzamide). Link

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Source for general benzylamine and 3-chloropropanamide fragment shifts). Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Authoritative text for AA'BB' systems and amide coupling constants). Link

Sources

A Senior Application Scientist's Guide to Interpreting FTIR Spectra: The Case of 3-chloro-N-(4-methylbenzyl)propanamide

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel compounds is paramount. Among the suite of analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy remains a cornerstone for the identification of functional groups. This guide provides an in-depth analysis of the expected FTIR absorption bands for 3-chloro-N-(4-methylbenzyl)propanamide, a molecule possessing both a secondary amide and an alkyl chloride functionality. We will explore the theoretical underpinnings of the key vibrational modes, present a comparative analysis with alternative functional groups, and provide a practical experimental protocol for acquiring high-quality spectra.

The Vibrational Landscape of 3-chloro-N-(4-methylbenzyl)propanamide

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its constituent bonds. For 3-chloro-N-(4-methylbenzyl)propanamide, our analysis will focus on the characteristic absorptions of the secondary amide and the alkyl chloride groups.

Amide Group Vibrations: A Symphony of Stretches and Bends

The secondary amide linkage in 3-chloro-N-(4-methylbenzyl)propanamide gives rise to several distinct and informative absorption bands.

-

N-H Stretching: The stretching vibration of the nitrogen-hydrogen bond in a secondary amide typically appears as a single, sharp to moderately broad peak in the region of 3370-3170 cm⁻¹[1]. The exact position and width of this peak are sensitive to hydrogen bonding; in concentrated samples or the solid state, intermolecular hydrogen bonding will broaden the peak and shift it to a lower wavenumber[2].

-

Amide I Band (C=O Stretching): This is often the most intense band in the spectrum of an amide and is primarily due to the C=O stretching vibration[2]. For secondary amides, this band is typically observed in the range of 1680-1630 cm⁻¹[1]. Its high intensity is a result of the large change in dipole moment during this vibration.

-

Amide II Band (N-H Bending): A characteristic feature of secondary amides is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations[1][2]. This band is typically found between 1570 and 1515 cm⁻¹ and is often quite intense[1]. The presence of both a strong Amide I and a strong Amide II band is a reliable indicator of a secondary amide linkage.

Alkyl Chloride Vibration: The C-Cl Stretch

The carbon-chlorine bond in the propyl chain of the molecule will also exhibit a characteristic stretching vibration.

-

C-Cl Stretching: The C-Cl stretching absorption is typically found in the fingerprint region of the spectrum, broadly between 850 and 550 cm⁻¹[3][4]. This region can be complex due to the presence of other vibrational modes, but the C-Cl stretch is often a medium to strong intensity peak.

Comparative Analysis of Key Functional Group Absorptions

To aid in the identification and differentiation of these functional groups from other common moieties, the following table summarizes their characteristic FTIR absorption bands.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium to Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |

| N-H Bend (Amide II) | 1570 - 1515 | Strong | |

| Alkyl Chloride | C-Cl Stretch | 850 - 550 | Medium to Strong |

| Primary Amine | N-H Stretch | 3550 - 3060 (two bands) | Medium to Strong |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (very broad) | Broad, Strong |

| C=O Stretch | 1760 - 1690 | Strong | |

| Alkane | C-H Stretch | 3000 - 2850 | Strong |

Experimental Protocol for FTIR Analysis

Acquiring a high-quality FTIR spectrum is crucial for accurate interpretation. The following protocol outlines a standard procedure for analyzing a solid sample like 3-chloro-N-(4-methylbenzyl)propanamide using the Attenuated Total Reflectance (ATR) technique.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Perform a background scan to account for atmospheric water and carbon dioxide.

-

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Set the desired spectral range (typically 4000-400 cm⁻¹).

-

Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Compare the observed peak positions with the expected values for the amide and alkyl chloride functional groups.

-

Visualizing the Molecular and Analytical Framework

To further clarify the structure and the analytical workflow, the following diagrams are provided.

Figure 1. Molecular structure of 3-chloro-N-(4-methylbenzyl)propanamide with key functional groups highlighted.

Figure 2. A generalized workflow for the FTIR analysis of a solid sample.

Conclusion

The FTIR spectrum of 3-chloro-N-(4-methylbenzyl)propanamide is expected to be characterized by strong absorptions for the secondary amide group, including N-H stretching, the Amide I band (C=O stretch), and the Amide II band (N-H bend), as well as a medium to strong absorption for the C-Cl stretch of the alkyl chloride. By understanding the theoretical basis of these vibrations and following a robust experimental protocol, researchers can confidently utilize FTIR spectroscopy for the structural elucidation and verification of this and similar molecules.

References

-

NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). [Link]

-

JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Siddgowda, M. S., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Wavenumber values for main FTIR peaks, their corresponding functional.... [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

-

Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

SpectraBase. 3-Chloro-N-(4-isopropylphenyl)benzamide. [Link]

-

ResearchGate. FTIR spectrum of 3-chloro-1,2-propanediol trifunctional initiator (a),.... [Link]

Sources

mass spectrometry fragmentation pattern of 3-chloro-N-(4-methylbenzyl)propanamide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-chloro-N-(4-methylbenzyl)propanamide , a secondary amide intermediate often encountered in the synthesis of pharmaceuticals and agrochemicals.

This document is structured to serve researchers requiring definitive structural elucidation data, distinguishing this compound from structural analogs and potential metabolic byproducts.

Part 1: Technical Specifications & Molecular Identity

Before analyzing fragmentation, the molecular baseline must be established to interpret isotopic clusters and ion species correctly.

| Feature | Specification |

| Compound Name | 3-chloro-N-(4-methylbenzyl)propanamide |

| Molecular Formula | C₁₁H₁₄ClNO |

| Exact Mass (Monoisotopic) | 211.0764 Da |

| Molecular Weight | 211.69 g/mol |

| Chlorine Signature | Distinct 3:1 ratio for M (211) and M+2 (213) peaks |

| Nitrogen Rule | Even mass (211) indicates an odd number of nitrogens (1) |

| Key Functional Groups | Secondary Amide, Alkyl Chloride, Para-substituted Aromatic Ring |

Part 2: Mass Spectrometry Fragmentation Analysis

This section details the fragmentation behavior under Electron Ionization (EI) at 70 eV, the standard for library matching, and Electrospray Ionization (ESI) , common in LC-MS workflows.

A. Electron Ionization (EI) Pattern (70 eV)

The EI spectrum is dominated by alpha-cleavages relative to the carbonyl and amide nitrogen, driven by the stability of the resulting aromatic carbocations.

1. The Molecular Ion Cluster (m/z 211/213)

-

Observation: A distinct molecular ion cluster is observed at m/z 211 (M⁺) and m/z 213 (M+2) .

-

Causality: The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) creates a characteristic 3:1 intensity ratio . This is the primary diagnostic for verifying the presence of the chlorine substituent on the propanamide chain.

2. The Base Peak: Methyltropylium Ion (m/z 105)

-

Observation: The most intense peak (100% relative abundance) appears at m/z 105 .

-

Mechanism: This ion arises from the cleavage of the C-N bond (benzylic cleavage). The 4-methylbenzyl moiety detaches and undergoes ring expansion to form the stable methyltropylium cation (C₈H₉⁺).

-

Differentiation: In non-methylated analogs (e.g., N-benzyl-3-chloropropanamide), this peak appears at m/z 91 (tropylium). The shift to 105 confirms the para-methyl substitution.

3. The Acylium Ion (m/z 91/93)

-

Observation: A secondary cluster appears at m/z 91 and 93 .

-

Mechanism: Alpha-cleavage on the carbonyl side retains the charge on the acyl group: [Cl-CH₂-CH₂-C≡O]⁺ .

-

Conflict & Resolution: While m/z 91 typically signals a tropylium ion, in this specific molecule, the 3:1 isotope ratio at 91/93 confirms this fragment contains chlorine. This distinguishes the acyl fragment from the aromatic fragment.[1]

4. Neutral Loss of HCl (m/z 175)

-

Observation: A peak at m/z 175 (M - 36).

-

Mechanism: Thermal or impact-driven elimination of HCl from the alkyl chain, likely forming an acrylamide derivative fragment [C₁₁H₁₃NO]⁺ . This is common in 3-chloropropanamides where the beta-hydrogen is acidic enough to facilitate elimination.

B. Electrospray Ionization (ESI-MS/MS) Pattern

In LC-MS/MS (Positive Mode), the fragmentation is softer and driven by protonation sites.

-

Precursor Ion: [M+H]⁺ at m/z 212 .

-

Primary Fragment (m/z 122): Cleavage of the amide bond typically yields the protonated amine fragment [H₃N-CH₂-C₆H₄-CH₃]⁺ .

-

Secondary Fragment (m/z 105): Loss of ammonia (NH₃) from the m/z 122 fragment yields the methylbenzyl cation (m/z 105).

Part 3: Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways for the EI mode, highlighting the divergence between the acyl and alkyl-aromatic fragments.

Figure 1: EI Fragmentation pathways of 3-chloro-N-(4-methylbenzyl)propanamide showing major ions.

Part 4: Comparative Performance Guide

This section compares the target compound against its closest structural analogs to aid in specific identification during impurity profiling.

Comparison 1: Target vs. N-Benzyl-3-chloropropanamide

Alternative lacks the para-methyl group.

| Metric | Target Compound (4-Me) | Alternative (Unsubstituted) | Differentiation Logic |

| Molecular Ion | m/z 211 | m/z 197 | Mass shift of 14 Da (CH₂). |

| Base Peak | m/z 105 (Methyltropylium) | m/z 91 (Tropylium) | The base peak shift is the primary identifier. |

| Acyl Fragment | m/z 91/93 (Chlorinated) | m/z 91/93 (Chlorinated) | Warning: The acyl fragment is identical. Do not rely on m/z 91 alone; check for the 105 peak to confirm the target. |

Comparison 2: Target vs. 3-Chloro-N-(4-chlorophenyl)propanamide

Alternative has a chloro-phenyl group instead of a methyl-benzyl group.

| Metric | Target Compound | Alternative (4-Cl-Phenyl) | Differentiation Logic |

| Molecular Ion | m/z 211 (Cl₁) | m/z 217 (Cl₂) | Alternative has two chlorines (9:6:1 isotope pattern). |

| Base Peak | m/z 105 | m/z 127/129 (Chloroaniline) | Fragmentation of the alternative yields a chloroaniline ion, not a tropylium derivative. |

| Stability | Forms stable tropylium | No tropylium formation | The alternative lacks the benzylic CH₂ required for ring expansion. |

Part 5: Experimental Protocol for Validation